molecular formula C23H20ClFN2O3 B393796 methyl 2-amino-4-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

methyl 2-amino-4-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B393796
M. Wt: 426.9g/mol
InChI Key: HNADUCGLXOESSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-amino-4-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes both chlorophenyl and fluorophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. Common reagents used in these steps include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 2-amino-4-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the quinoline ring.

    Reduction: This reaction can reduce the ketone group to an alcohol.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

methyl 2-amino-4-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-(4-chlorophenyl)-1-(4-bromophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • Methyl 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Uniqueness

Compared to similar compounds, methyl 2-amino-4-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of both chlorophenyl and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20ClFN2O3

Molecular Weight

426.9g/mol

IUPAC Name

methyl 2-amino-4-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H20ClFN2O3/c1-30-23(29)21-19(13-5-7-14(24)8-6-13)20-17(3-2-4-18(20)28)27(22(21)26)16-11-9-15(25)10-12-16/h5-12,19H,2-4,26H2,1H3

InChI Key

HNADUCGLXOESSS-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)Cl)C(=O)CCC2)C4=CC=C(C=C4)F)N

Canonical SMILES

COC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)Cl)C(=O)CCC2)C4=CC=C(C=C4)F)N

Origin of Product

United States

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